molecular formula C13H4F5NO4S B11192958 3-[(pentafluorophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one

3-[(pentafluorophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B11192958
M. Wt: 365.23 g/mol
InChI Key: GOSKCHLRVWOQGP-UHFFFAOYSA-N
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Description

3-(2,3,4,5,6-PENTAFLUOROBENZENESULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzoxazole ring fused with a pentafluorobenzenesulfonyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4,5,6-PENTAFLUOROBENZENESULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE typically involves the reaction of 2,3,4,5,6-pentafluorobenzenesulfonyl chloride with a suitable benzoxazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4,5,6-PENTAFLUOROBENZENESULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE undergoes various chemical reactions, including:

    Substitution Reactions: The pentafluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.

    Oxidation and Reduction: The benzoxazole ring can undergo oxidation to form oxazolone derivatives or reduction to yield dihydrobenzoxazole compounds.

    Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heteroaromatic compounds, facilitated by catalysts such as palladium or copper.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide, and amines are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Potassium permanganate and hydrogen peroxide are typical oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Palladium on carbon and copper(I) iodide are common catalysts for coupling reactions.

Major Products

The major products formed from these reactions include substituted benzoxazole derivatives, oxazolone compounds, and various coupled aromatic systems.

Scientific Research Applications

3-(2,3,4,5,6-PENTAFLUOROBENZENESULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes and receptors.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-(2,3,4,5,6-PENTAFLUOROBENZENESULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pentafluorobenzenesulfonyl group enhances the compound’s ability to form strong interactions with these targets, potentially inhibiting or modulating their activity. The benzoxazole ring contributes to the compound’s overall stability and reactivity, facilitating its incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-PENTAFLUOROBENZENESULFONYL CHLORIDE: This compound is a precursor in the synthesis of 3-(2,3,4,5,6-PENTAFLUOROBENZENESULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE and shares similar reactivity patterns.

    BENZOXAZOLE: The core structure of the compound, benzoxazole, is a common motif in many bioactive molecules and materials.

    OXAZOLONE DERIVATIVES: These compounds are related through the oxidation of the benzoxazole ring and exhibit similar chemical properties.

Uniqueness

The uniqueness of 3-(2,3,4,5,6-PENTAFLUOROBENZENESULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE lies in its combination of a highly electron-withdrawing pentafluorobenzenesulfonyl group with a stable benzoxazole ring. This combination imparts distinctive reactivity and stability, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C13H4F5NO4S

Molecular Weight

365.23 g/mol

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)sulfonyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C13H4F5NO4S/c14-7-8(15)10(17)12(11(18)9(7)16)24(21,22)19-5-3-1-2-4-6(5)23-13(19)20/h1-4H

InChI Key

GOSKCHLRVWOQGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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